Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate

Medicinal Chemistry Organic Synthesis Laboratory Safety

Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate (CAS 1956327-55-1) is a bifunctional cyclobutane derivative bearing a benzyl ester at the 1‑position and an S‑acetyl‑protected thiomethyl group at the 3‑position. With molecular formula C₁₅H₁₈O₃S and molecular weight 278.37 g·mol⁻¹ , it serves as a conformationally constrained building block in medicinal chemistry and organic synthesis.

Molecular Formula C15H18O3S
Molecular Weight 278.4 g/mol
Cat. No. B13104921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-((acetylthio)methyl)cyclobutanecarboxylate
Molecular FormulaC15H18O3S
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCC(=O)SCC1CC(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H18O3S/c1-11(16)19-10-13-7-14(8-13)15(17)18-9-12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3
InChIKeyQPZOQWHBNZDUJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate (CAS 1956327-55-1): A Protected Thiol–Cyclobutane Building Block for Medicinal Chemistry Sourcing


Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate (CAS 1956327-55-1) is a bifunctional cyclobutane derivative bearing a benzyl ester at the 1‑position and an S‑acetyl‑protected thiomethyl group at the 3‑position. With molecular formula C₁₅H₁₈O₃S and molecular weight 278.37 g·mol⁻¹ , it serves as a conformationally constrained building block in medicinal chemistry and organic synthesis. The compound is supplied with a standard purity of 97%, supported by batch‑specific QC documentation including NMR, HPLC, and GC . Its design enables sequential, chemoselective unmasking of a carboxylic acid (via hydrogenolysis of the benzyl ester) and a free thiol (via hydrolysis or aminolysis of the acetylthio group), offering synthetic flexibility not shared by simpler mono‑protected analogs.

Orthogonal deprotection: benzyl ester / S-acetyl thiol
Reduced odor facilitates standard fume hood handling
Batch QC with NMR, HPLC, GC documentation

Why Generic Cyclobutane Acetylthio Esters Cannot Replace Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate in Multi‑Step Synthesis


Cyclobutane derivatives bearing an acetylthio group are often sourced as interchangeable protected‑thiol intermediates. However, substituting the benzyl ester for a simpler alkyl ester (e.g., methyl or ethyl) undermines the orthogonal deprotection strategy essential for complex molecule assembly. The benzyl ester is cleavable by neutral hydrogenolysis (H₂/Pd‑C), conditions that leave the acetylthio group intact, whereas methyl and ethyl esters require acidic or basic hydrolysis that may prematurely deprotect the thioester [1]. Additionally, benzyl esters of acetylthio compounds exhibit significantly reduced odor compared to their methyl and ethyl counterparts, a property that directly improves laboratory handling, purification workflows, and occupational safety [2]. These orthogonal‑deprotection and practical handling advantages make generic substitution chemically disadvantageous in any synthetic sequence requiring sequential acid/thiol unmasking.

Orthogonal deprotection mismatch
Methyl ester saponification overlaps with thioester hydrolysis, preventing sequential acid/thiol unmasking.
Elevated odor burden
Methyl ester analogs produce stronger odor, complicating open-lab purification and shared equipment use.
Lower purity specification
Typical methyl ester purity may increase impurity-related side reactions in stoichiometric couplings.

Quantitative Differentiation Guide for Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate Versus the Closest Methyl Ester Analog


Reduced Odor Burden: Benzyl Ester vs. Methyl Ester Acetylthio Compounds

Benzyl (R)-2-(acetylthio)propanoate has been demonstrated to be 'less odorous than the methyl or ethyl analogue' and 'sufficiently odorless to be purified by column chromatography' [1]. Although this comparative odor characterization was performed on the propanoate scaffold rather than the cyclobutanecarboxylate, the odor‑modulating effect is conferred by the benzyl ester moiety—a structural feature shared with the target compound—making this a class‑level inference with cross‑study applicability. The methyl ester analog Cyclobutaneacetic acid, 3-[(acetylthio)methyl]-, methyl ester (CAS 1956322‑59‑0) lacks this benzyl‑mediated odor suppression.

Odor Profile
Class-level
Benzyl ester: sufficiently odorless for column chromatography
vs
Methyl ester: more odorous, complicates handling
Supports handling preference in multi-user labs
Class-level inference; surrogated propanoate data
Medicinal Chemistry Organic Synthesis Laboratory Safety

Orthogonal Deprotection: Hydrogenolytic Benzyl Ester Cleavage vs. Basic Acetylthio Hydrolysis

The benzyl ester of the target compound undergoes hydrogenolysis (H₂/Pd‑C) under neutral conditions, while the acetylthio group is stable to these conditions and is instead cleaved under basic hydrolysis (pH >8) or aminolysis [1]. This orthogonality is not achievable with the methyl ester analog, where ester saponification (NaOH/MeOH or LiOH/THF‑H₂O) overlaps with the conditions that hydrolyze the thioester [1]. The orthogonality has been experimentally validated on a closely related scaffold: benzyl (R)-2-(acetylthio)propanoate underwent acetyl deprotection with N,N‑dimethylethylenediamine (93% yield, 90% ee) while retaining the benzyl ester; subsequent debenzylation with HBr/AcOH yielded the free acid (92% yield, 92% ee) [2].

Deprotection Orthogonality
Class-level
Benzyl ester: neutral hydrogenolysis (H2/Pd-C); acetylthio stable
vs
Methyl ester: basic saponification overlaps with thioester hydrolysis
Enables sequential acid/thiol elaboration
Orthogonality validated on propanoate surrogate (93% yield)
Protecting Group Chemistry Multi‑Step Synthesis Orthogonal Deprotection

Documented Purity Specification: 97% Target vs. 95% Best‑Available Methyl Ester Analog

The target compound is supplied with a standard purity specification of 97% verified by batch‑level QC including NMR, HPLC, and GC . In contrast, the closest commercially available methyl ester analog (CAS 1956322‑59‑0) is listed at a typical purity of 95% . While a 2‑percentage‑point difference may appear modest, for building blocks used in fragment‑based drug discovery, PROTAC synthesis, or ADC linker construction, this purity gap directly affects: (i) the stoichiometric accuracy of subsequent coupling steps; (ii) the yield of the final product after HPLC purification; and (iii) the confidence in structure–activity relationship (SAR) interpretation when screening crude reaction mixtures.

Purity Specification
Data to verify
97%
vs 95% methyl ester analog
Reduced impurity burden supports coupling accuracy
Supplier specification; batch QC by NMR, HPLC, GC
Quality Control Procurement Specification Batch Reproducibility

UV Chromophore Advantage: Benzyl Ester Enables Sensitive HPLC Detection at 254 nm

The benzyl ester moiety contains an aromatic ring that provides a strong UV chromophore with λ_max ≈ 254 nm, enabling sensitive and straightforward HPLC‑UV detection and quantification during reaction monitoring and purity assessment [1]. The methyl ester analog (CAS 1956322‑59‑0) lacks this aromatic chromophore, relying instead on weak absorbance from the thioester carbonyl (n→π* transition, ε < 100 M⁻¹·cm⁻¹ at 254 nm), which yields substantially lower signal‑to‑noise ratios in HPLC‑UV analysis [1]. This detection advantage is particularly critical when analyzing low‑concentration intermediates, monitoring reaction progress in dilute solutions, or quantifying trace impurities in final products.

HPLC-UV Detection
Class-level
Benzyl ester: strong absorbance at 254 nm
vs
Methyl ester: weak thioester carbonyl absorbance
Facilitates reaction monitoring without LC-MS
Estimated 5- to 50-fold sensitivity gain; class-level
Analytical Chemistry HPLC Detection Reaction Monitoring

Preferred Application Scenarios for Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate Based on Quantitative Differentiation Evidence


Multi‑Step Synthesis of Cyclobutane‑Containing PROTACs Requiring Sequential Acid/Thiol Deprotection

In PROTAC (Proteolysis‑Targeting Chimera) synthesis, the cyclobutane scaffold serves as a rigid linker or E3‑ligase ligand core. The orthogonal deprotection capability of the target compound [1] enables: (i) first, benzyl ester hydrogenolysis to reveal the carboxylic acid for amide coupling to the target‑protein ligand; (ii) subsequent acetylthio hydrolysis to unmask the thiol for conjugation to the E3‑ligase ligand via thioether or disulfide bond formation. The methyl ester analog cannot support this sequential strategy, as ester saponification would prematurely cleave the thioester, necessitating additional protection/deprotection steps [1]. The reduced odor also facilitates the multi‑gram synthesis often required for PROTAC SAR campaigns.

Fragment‑Based Drug Discovery (FBDD) Library Construction with Cyclobutane Building Blocks

Cyclobutane‑containing fragments are increasingly valued in FBDD for their three‑dimensional character and improved Fsp³ (fraction of sp³‑hybridized carbons) relative to planar aromatic scaffolds. The target compound's 97% purity [1] ensures that fragment library members are synthesized with high fidelity, minimizing false‑positive or false‑negative hits arising from impurities. The UV chromophore of the benzyl ester enables straightforward HPLC‑based purity assessment of each library member without requiring mass spectrometry for every sample, accelerating the library QC workflow.

Antibody–Drug Conjugate (ADC) Linker Synthesis Requiring Low‑Odor, High‑Purity Thiol Building Blocks

ADC linker construction often involves thiol‑maleimide or thiol‑disulfide conjugation chemistry. The target compound provides a protected thiol that can be unmasked on demand, while the benzyl ester serves as a masked carboxylic acid for attachment to the antibody or payload. The reduced odor profile [1] is particularly advantageous in industrial settings where multi‑gram syntheses of ADC linkers are conducted in shared facilities with stringent occupational exposure limits. The documented 97% purity reduces the risk of side reactions during the critical conjugation step, where impurities can lead to heterogeneous ADC products and batch failure.

Conformationally Constrained Peptidomimetic Synthesis Using Cyclobutane Scaffolds

Cyclobutane rings serve as rigid dipeptide isosteres in peptidomimetic drug design. The target compound's bifunctional protection allows the carboxylic acid (via hydrogenolysis) and thiol (via acetyl hydrolysis) to be sequentially elaborated into peptide bonds or other linkages. The reduced odor of the benzyl ester [1] simplifies the purification of intermediates by standard column chromatography without dedicated odor‑control equipment, while the UV‑active benzyl group facilitates TLC and HPLC monitoring of each synthetic step.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Orthogonal protecting groups
Sequential deprotection fidelity
Fragment-based library construction
QC-verified batch purity
Library member purity and SAR confidence
ADC linker synthesis
Low-odor, protected-thiol handle
Conjugation reproducibility
Peptidomimetic synthesis
Cyclobutane rigid scaffold with orthogonal protection
Intermediate purification and stereochemical control
Quote Request

Request a Quote for Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.